![molecular formula C26H26ClN7O2 B606552 CCT251455](/img/structure/B606552.png)
CCT251455
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCT251455 is a novel, selective, and highly potent inhibitor of monopolar spindle 1 kinase (also known as TTK). This kinase is a dual-specificity, cell cycle-regulated enzyme essential for the establishment and maintenance of the spindle assembly checkpoint during mitosis. This compound has shown significant potential in inhibiting the growth of various human tumor cell lines, particularly those deficient in phosphatase and tensin homolog (PTEN) .
科学研究应用
Pharmacokinetics and Mechanism of Action
CCT251455 exhibits a favorable oral pharmacokinetic profile, with an oral bioavailability of approximately 83% in female Balb/C mice. Its mechanism involves stabilizing an inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition is dose-dependent, with an IC50 value of 0.003 µM in MPS1 assays and a GI50 of 0.16 µM in HCT116 human colon cancer cells .
Inhibition of Tumor Growth
This compound has shown promising results in preclinical models, particularly in xenograft studies where it inhibited tumor growth effectively . The compound's selectivity for MPS1 makes it an attractive candidate for targeting chromosomally unstable cancer cells that rely heavily on MPS1 for survival during mitosis.
Resistance Mechanisms
Research has indicated that mutations in the MPS1 gene can lead to resistance against inhibitors like this compound. Studies have identified specific point mutations that confer resistance by causing steric hindrance to inhibitor binding . Understanding these mechanisms is crucial for developing second-generation inhibitors that can overcome such resistance.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the binding interactions between this compound and MPS1 at the molecular level. These simulations revealed important hot spot residues critical for stable binding, providing insights into the design of more potent inhibitors .
Case Study 1: Efficacy in Xenograft Models
In a study involving HCT116 human tumor xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This highlights its potential as a therapeutic agent in treating cancers characterized by MPS1 overexpression .
Case Study 2: Resistance Mechanism Analysis
A comprehensive analysis of resistance mechanisms involved point mutations within the MPS1 kinase domain that altered binding affinity for this compound. This study utilized molecular mechanics and free energy calculations to elucidate how these mutations impact drug efficacy, paving the way for future therapeutic strategies .
相似化合物的比较
CCT251455 is unique in its high selectivity and potency as an inhibitor of monopolar spindle 1 kinase. Similar compounds include AZ3146 and NMS-P715, which also target monopolar spindle 1 kinase but may have different binding affinities and resistance profiles. This compound stands out due to its low IC50 value of 0.003 μM and its effectiveness in PTEN-deficient cell lines. This makes it a particularly valuable tool for studying kinase inhibition and developing potential cancer therapies .
生物活性
CCT251455 is a potent and selective inhibitor of the MPS1 (Monopolar Spindle 1) kinase, a critical regulator of the cell cycle and mitotic checkpoint. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various cancer models. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.
This compound functions by stabilizing the inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition disrupts the normal cell cycle progression, leading to cell death in cancer cells that rely on MPS1 activity for proper mitotic function. The compound has demonstrated a GI50 (growth inhibition concentration) of 0.16 μmol/L in HCT116 colorectal cancer cells, indicating its potency against this cell line .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising results for oral bioavailability and systemic exposure. In preclinical studies involving mouse and rat models, the compound exhibited:
- Moderate clearance rates : 8.4–22.6 mL/min/kg in mice and 6.00–10.1 mL/min/kg in rats.
- High oral bioavailability : Ranging from 63% to 92%.
- Plasma protein binding : Greater than 98% across tested species.
- Half-life : Approximately 12 hours in dog studies at doses of 1 mg/kg intravenous and 5 mg/kg orally .
Case Study 1: Efficacy in Tumor Models
A study evaluated this compound's efficacy in an HCT116 human tumor xenograft model, where it demonstrated dose-dependent inhibition of tumor growth. The results indicated that this compound could significantly reduce tumor size compared to control groups, highlighting its potential as a therapeutic agent for colorectal cancer .
Case Study 2: Resistance Mechanisms
Research into acquired resistance against MPS1 inhibitors, including this compound, identified five mutations within the MPS1 kinase domain that resulted in resistance to multiple inhibitors. Understanding these mutations is crucial for developing strategies to counteract resistance and improve treatment outcomes .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
属性
IUPAC Name |
tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNUXDLZJPPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。